![molecular formula C11H11NO3 B575635 Methyl 4-Methoxyindole-3-carboxylate CAS No. 161532-19-0](/img/structure/B575635.png)
Methyl 4-Methoxyindole-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl 4-Methoxyindole-3-carboxylate” can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Role in Multicomponent Reactions
“Methyl 4-Methoxyindole-3-carboxylate” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Synthesis of Active Molecules
“Methyl 4-Methoxyindole-3-carboxylate” and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential for generating biologically active structures .
Production of Pharmaceutically Interesting Scaffolds
“Methyl 4-Methoxyindole-3-carboxylate” and its derivatives have been used in the assembly of pharmaceutically interesting scaffolds . This process involves inherently sustainable multicomponent reactions .
Role in Pathogen Defense in Plants
Indolic secondary metabolites, which can be synthesized from “Methyl 4-Methoxyindole-3-carboxylate”, play an important role in pathogen defense in cruciferous plants .
Synthesis of Various Heterocyclic Derivatives
“Methyl 4-Methoxyindole-3-carboxylate” and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Safety and Hazards
“Methyl 4-Methoxyindole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
methyl 4-methoxy-1H-indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCLDGGSAWJMAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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